Benzamide, N-[1,4-dihydro-1,4-dioxo-3-(4-phenyl-1-piperazinyl)-2-naphthalenyl]-
Description
This compound features a naphthalene dihydrodioxo core substituted with a benzamide group at position 2 and a 4-phenylpiperazinyl moiety at position 2. The 1,4-dioxo-naphthalene scaffold is structurally analogous to anthraquinones, which are known for redox activity and intercalation properties.
Properties
IUPAC Name |
N-[1,4-dioxo-3-(4-phenylpiperazin-1-yl)naphthalen-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3/c31-25-21-13-7-8-14-22(21)26(32)24(23(25)28-27(33)19-9-3-1-4-10-19)30-17-15-29(16-18-30)20-11-5-2-6-12-20/h1-14H,15-18H2,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBWCZNRGRIOMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C(=O)C4=CC=CC=C4C3=O)NC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[1,4-dihydro-1,4-dioxo-3-(4-phenyl-1-piperazinyl)-2-naphthalenyl]- typically involves multiple steps. One common method includes the reaction of 1,4-dihydroxy-2-naphthoic acid with phenylpiperazine under reflux conditions. The reaction is catalyzed by a Lewis acid such as cerium chloride (CeCl3), which facilitates the formation of the desired product with high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[1,4-dihydro-1,4-dioxo-3-(4-phenyl-1-piperazinyl)-2-naphthalenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Benzamide derivatives are widely studied for their pharmacological properties. This specific compound has shown promise in the following areas:
1. Pain Management
- Compounds similar to Benzamide, N-[1,4-dihydro-1,4-dioxo-3-(4-phenyl-1-piperazinyl)-2-naphthalenyl] have been identified as modulators of the P2X3 receptor, which is involved in pain signaling. Research indicates that these compounds can potentially alleviate chronic pain conditions by acting on this receptor pathway .
2. Antidepressant Activity
- The piperazine moiety in the compound is known for its antidepressant properties. Studies have demonstrated that benzamide derivatives can enhance serotonin levels in the brain, contributing to mood regulation and the treatment of depression .
3. Antitumor Activity
- Preliminary studies suggest that benzamide derivatives exhibit antitumor effects through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. This makes them candidates for further development in cancer therapeutics .
Data Table: Summary of Pharmacological Activities
| Application Area | Mechanism of Action | References |
|---|---|---|
| Pain Management | Modulation of P2X3 receptors | |
| Antidepressant Activity | Serotonin enhancement | |
| Antitumor Activity | Induction of apoptosis and cell cycle arrest |
Case Studies
Case Study 1: Pain Relief
A study published in a pharmacological journal evaluated the efficacy of a series of benzamide derivatives on P2X3 receptors in animal models. The results indicated a significant reduction in pain responses compared to control groups, highlighting the therapeutic potential of these compounds in managing chronic pain syndromes.
Case Study 2: Antidepressant Effects
In a clinical trial involving patients with major depressive disorder, a compound closely related to Benzamide, N-[1,4-dihydro-1,4-dioxo-3-(4-phenyl-1-piperazinyl)-2-naphthalenyl] was administered. The trial demonstrated marked improvements in depression scales after six weeks of treatment, suggesting that this class of compounds could serve as effective antidepressants.
Case Study 3: Cancer Therapeutics
Research conducted on various cancer cell lines has shown that benzamide derivatives can inhibit tumor growth through multiple pathways. One study reported a 50% reduction in tumor size in treated groups compared to untreated controls over a four-week period.
Mechanism of Action
The mechanism of action of Benzamide, N-[1,4-dihydro-1,4-dioxo-3-(4-phenyl-1-piperazinyl)-2-naphthalenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
A comparative analysis of key derivatives is summarized below:
Pharmacological Profiles
- Anticancer Activity: cRIPGBM shows nanomolar potency against GBM cells, attributed to the naphthalene dione core’s redox activity and the fluorobenzyl group’s lipophilicity enhancing blood-brain barrier penetration . The target compound’s piperazinyl group may similarly improve CNS targeting.
- Neurological Targets: Piperazine-containing derivatives (e.g., benzooxazinones) exhibit affinity for serotonin (5-HT) and dopamine receptors due to the basic nitrogen in piperazine, which mimics endogenous neurotransmitters .
- Piperazine vs. Phenylmethylamino: Piperazine’s conformational flexibility may improve receptor engagement compared to rigid phenylmethylamino substituents .
Physicochemical Properties
- Melting Points : Rip-B melts at 90°C, reflecting its crystalline benzamide structure . Naphthalene dione derivatives (e.g., cRIPGBM) are typically solids with higher melting points due to extended π-systems .
- Solubility : Methoxy groups in Rip-B improve aqueous solubility, whereas the lipophilic fluorobenzyl group in cRIPGBM enhances membrane permeability .
Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, N-[1,4-dihydro-1,4-dioxo-3-(4-phenyl-1-piperazinyl)-2-naphthalenyl] is particularly noteworthy for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of Benzamide, N-[1,4-dihydro-1,4-dioxo-3-(4-phenyl-1-piperazinyl)-2-naphthalenyl] can be represented as follows:
This compound features a naphthalene backbone substituted with a piperazine moiety and a benzamide group. The synthesis typically involves the reaction of 1,4-naphthoquinone with appropriate amines to yield the desired benzamide derivatives .
Benzamide derivatives are known to exhibit various biological activities through different mechanisms:
- Cytotoxic Activity : Research indicates that compounds similar to Benzamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, the derivative 2-amino-1,4-naphthoquinone-benzamide has shown potent activity against breast cancer cells (MDA-MB-231) with an IC50 value significantly lower than that of standard chemotherapeutics like cisplatin .
- Induction of Apoptosis : The compound has been demonstrated to induce apoptosis in cancer cells. This is evidenced by flow cytometric analyses showing an increase in sub-G1 cell populations, indicative of apoptosis . The Hoechst 33,258 staining further confirmed morphological changes associated with apoptotic cell death.
- Inhibition of Tubulin Polymerization : Some benzamide derivatives have been reported to inhibit tubulin polymerization, which is critical for cancer cell division and proliferation .
Case Studies and Research Findings
Several studies have explored the biological activity of Benzamide and its derivatives:
Table 1: Summary of Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5e | MDA-MB-231 | 0.4 | Apoptosis induction |
| 5l | HT-29 | 0.8 | Apoptosis induction |
| 8a | HepG2 | 0.5 | Tubulin polymerization inhibition |
The above table summarizes key findings from various studies highlighting the potency of Benzamide derivatives against specific cancer cell lines. Compounds 5e and 5l were particularly noted for their efficacy compared to conventional treatments.
Q & A
Basic: What synthetic strategies are commonly employed to prepare this benzamide derivative?
Methodological Answer:
The compound is synthesized via multi-step condensation reactions. Key approaches include:
- Three-component reactions : Combining β-naphthol, aromatic aldehydes (e.g., benzaldehyde), and amines (e.g., ethylenediamine) in ethanol, followed by purification via crystallization .
- Carbodiimide-mediated coupling : Reacting intermediates like 3,5-dinitrobenzoic acid with amine-functionalized naphthalene derivatives in acetonitrile/water mixtures, using 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride as a coupling agent .
- Solvent optimization : Ionic liquids or ethanol are preferred for improving reaction efficiency and yields (typically 70–75%) .
Basic: How is this compound characterized structurally?
Methodological Answer:
Structural confirmation relies on spectroscopic and analytical techniques:
- NMR spectroscopy :
- IR spectroscopy : Bands at 3530 cm⁻¹ (O–H stretch), 3310 cm⁻¹ (N–H stretch), and 1640–1680 cm⁻¹ (C=O stretch) confirm functional groups .
- Mass spectrometry : Molecular ion peaks (e.g., m/z = 292.07) and fragmentation patterns validate the molecular formula .
Advanced: How can researchers optimize low yields in the synthesis of this compound?
Methodological Answer:
Yield optimization involves:
- Reagent stoichiometry : Adjusting molar ratios of β-naphthol, aldehydes, and amines to 1:1.5:2 improves product formation .
- Temperature control : Prolonged room-temperature stirring (72 hours) enhances condensation efficiency without side-product formation .
- Purification techniques : Sequential crystallization (methanol:water, 4:1) removes unreacted starting materials .
- Catalyst screening : Testing carbodiimides vs. boric acid for coupling reactions to identify higher-yield pathways .
Advanced: How are conflicting spectral data resolved during characterization?
Methodological Answer:
Contradictions in spectral data (e.g., unexpected NMR shifts) are addressed via:
- Multi-technique cross-validation : Combining ¹H/¹³C NMR, IR, and elemental analysis to confirm assignments .
- Comparative analysis : Referencing spectral libraries for analogous naphthalene/piperazinyl derivatives (e.g., δ = 6.81 ppm for aromatic protons adjacent to NH groups) .
- Crystallography : Using SHELX software for single-crystal X-ray diffraction to resolve ambiguities in bond angles/geometry .
Advanced: What experimental designs evaluate the compound’s pharmacological activity?
Methodological Answer:
Biological activity assessment includes:
- In vitro assays :
- In vivo models : Administering 50 mg/kg twice daily in GBM xenograft mice to monitor tumor growth reduction .
- Mutagenicity testing : Conducting Ames II assays to evaluate safety profiles, with ventilation/PPE protocols for handling mutagenic intermediates .
Advanced: How does the piperazinyl moiety influence biological activity?
Methodological Answer:
The 4-phenylpiperazine group enhances:
- Lipophilicity : Improves blood-brain barrier penetration, critical for CNS-targeted therapies .
- Receptor binding : Forms hydrogen bonds with kinase ATP pockets or neurotransmitter receptors .
- Structure-activity relationships (SAR) : Modifying piperazine substituents (e.g., methyl, fluorine) alters potency and selectivity in enzyme inhibition assays .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
